molecular formula C4H13NO3Si B14506376 1,1,1-Trimethoxy-N-methylsilanamine CAS No. 64909-07-5

1,1,1-Trimethoxy-N-methylsilanamine

Cat. No.: B14506376
CAS No.: 64909-07-5
M. Wt: 151.24 g/mol
InChI Key: AIOMNNWVNIZXPT-UHFFFAOYSA-N
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Description

1,1,1-Trimethoxy-N-methylsilanamine (chemical formula: C₄H₁₃NO₃Si) is a silicon-based amine compound characterized by a central silicon atom bonded to three methoxy (-OCH₃) groups and one methylamine (-NHCH₃) group. These compounds are typically used as intermediates in organic synthesis, catalysts, or surface-modifying agents due to their hydrolytic sensitivity and reactivity .

Properties

CAS No.

64909-07-5

Molecular Formula

C4H13NO3Si

Molecular Weight

151.24 g/mol

IUPAC Name

N-trimethoxysilylmethanamine

InChI

InChI=1S/C4H13NO3Si/c1-5-9(6-2,7-3)8-4/h5H,1-4H3

InChI Key

AIOMNNWVNIZXPT-UHFFFAOYSA-N

Canonical SMILES

CN[Si](OC)(OC)OC

Origin of Product

United States

Chemical Reactions Analysis

1,1,1-Trimethoxy-N-methylsilanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,1-Trimethoxy-N-methylsilanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trimethoxy-N-methylsilanamine involves its interaction with molecular targets and pathwaysThis interaction can affect the reactivity and stability of the resulting compounds, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 1,1,1-Trimethoxy-N-methylsilanamine, highlighting substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
N,1,1,1-Tetramethylsilanamine C₃H₁₃NSi 103.23 g/mol Three methyl, one methylamine Catalyst in hydroaminomethylation
N-Trimethylsilylaniline C₉H₁₅NSi 165.31 g/mol Three methyl, one phenylamine Reagent in silylation reactions
N,N-Diethyl-1,1,1-trimethylsilylamine C₇H₁₉NSi 145.32 g/mol Three methyl, two ethylamines Base in organometallic synthesis
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine C₁₃H₂₄BrNSi₂ 330.41 g/mol Bromobenzyl, trimethylsilyl Specialty chemical for cross-coupling
TRISILYLAMINE H₉NSi₃ 119.34 g/mol Three silyl (-SiH₃) groups Reactive intermediate in Si chemistry
Key Observations:
  • Substituent Impact : Methoxy groups in this compound increase polarity and hydrolytic instability compared to methyl or ethyl substituents in analogs like N,1,1,1-Tetramethylsilanamine . This makes the methoxy variant more reactive in protic environments.
  • Aromatic vs. Aliphatic Amines : N-Trimethylsilylaniline (phenyl substituent) exhibits greater thermal stability and lower reactivity than aliphatic analogs due to aromatic conjugation .
  • Steric Effects : Bulky substituents, such as bromobenzyl in , reduce nucleophilicity but enhance selectivity in cross-coupling reactions.

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